molecular formula C24H17N5O4 B14315200 4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline CAS No. 110320-97-3

4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline

Cat. No.: B14315200
CAS No.: 110320-97-3
M. Wt: 439.4 g/mol
InChI Key: YQYQAKKOHZYHEJ-UHFFFAOYSA-N
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Description

4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dinitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-diphenylaniline in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
  • 4-[(E)-(2-Biphenyl)diazenyl]-morpholine
  • 1,3-Bis(biphenyl-4-yl)triazene

Uniqueness

4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

110320-97-3

Molecular Formula

C24H17N5O4

Molecular Weight

439.4 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]-N,N-diphenylaniline

InChI

InChI=1S/C24H17N5O4/c30-28(31)22-15-16-23(24(17-22)29(32)33)26-25-18-11-13-21(14-12-18)27(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H

InChI Key

YQYQAKKOHZYHEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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